N-Depropyl Propafenone Oxalate Salt
N-Depropyl Propafenone Oxalate Salt
N-Depropylpropafenone, also known as N-desmethylpropafenone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. N-Depropylpropafenone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Depropylpropafenone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-depropylpropafenone is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
86383-21-3
VCID:
VC20778668
InChI:
InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)
SMILES:
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O
Molecular Formula:
C20H23NO7
Molecular Weight:
299.4 g/mol
N-Depropyl Propafenone Oxalate Salt
CAS No.: 86383-21-3
Cat. No.: VC20778668
Molecular Formula: C20H23NO7
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Depropylpropafenone, also known as N-desmethylpropafenone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. N-Depropylpropafenone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Depropylpropafenone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-depropylpropafenone is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 86383-21-3 |
| Molecular Formula | C20H23NO7 |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid |
| Standard InChI | InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6) |
| Standard InChI Key | UMGRCTLZIBOZHC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
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